molecular formula C10H8ClN3O2 B168708 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole CAS No. 13551-76-3

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

Cat. No.: B168708
CAS No.: 13551-76-3
M. Wt: 237.64 g/mol
InChI Key: YYQDMDSWWOTGCX-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole (CAS 13551-76-3) is a versatile pyrazole-based building block in organic synthesis and medicinal chemistry. This compound serves as a key precursor for the development of novel chemical entities, particularly in the synthesis of pyrazoline derivatives which are a prominent scaffold in pharmaceutical research . Pyrazole and pyrazoline cores are recognized for their wide spectrum of pharmacological activities, and researchers utilize this specific chloro-nitro substituted analog to generate compounds for biological screening . The compound has been employed in the synthesis of molecules evaluated for anticonvulsant activity, demonstrating its value in central nervous system (CNS) drug discovery projects . Furthermore, its structural features make it a suitable intermediate for creating more complex, fused heterocyclic systems with potential photochromic properties, which are of interest in the development of advanced materials and molecular devices . The presence of both chloro and nitro substituents on the electron-rich pyrazole ring provides distinct reactive sites for further functionalization, enabling researchers to explore diverse chemical space. This product is intended for research and development purposes exclusively. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

5-chloro-3-methyl-4-nitro-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-7-9(14(15)16)10(11)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQDMDSWWOTGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])Cl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357283
Record name 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13551-76-3
Record name 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrazole Core

The synthesis begins with constructing the pyrazole ring, typically via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors. A widely adopted approach involves reacting phenylhydrazine with ethyl acetoacetate under acidic conditions (e.g., acetic acid or sulfuric acid) to form 1-phenyl-3-methyl-1H-pyrazole. This intermediate serves as the foundation for subsequent functionalization.

Key Reaction:

Phenylhydrazine+Ethyl acetoacetateH+1-Phenyl-3-methyl-1H-pyrazole+Ethanol+H2O\text{Phenylhydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}^+} \text{1-Phenyl-3-methyl-1H-pyrazole} + \text{Ethanol} + \text{H}_2\text{O}

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl group, followed by cyclization and dehydration.

Nitration

Nitration of the pyrazole core introduces the nitro group at the 4-position. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves selective nitration without over-oxidizing the methyl group. The electrophilic nitronium ion (NO₂⁺) attacks the electron-rich C4 position, facilitated by the directing effects of the methyl and phenyl groups.

Typical Conditions:

  • Reagents: HNO₃ (90%), H₂SO₄ (98%)

  • Temperature: 0–5°C

  • Yield: 70–85%

Chlorination

Chlorination at the 5-position employs phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane. The reaction mechanism involves nucleophilic aromatic substitution, where chloride displaces a proton activated by the electron-withdrawing nitro group.

Optimized Protocol:

3-Methyl-4-nitro-1-phenyl-1H-pyrazole+PCl5CH2Cl25-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole+POCl3+HCl\text{3-Methyl-4-nitro-1-phenyl-1H-pyrazole} + \text{PCl}5 \xrightarrow{\text{CH}2\text{Cl}2} \text{this compound} + \text{POCl}3 + \text{HCl}

  • Reaction Time: 6–8 hours

  • Yield: 65–75%

Optimization of Reaction Conditions

Temperature and Catalysis

Nitration efficiency depends critically on temperature control. Elevated temperatures (>10°C) promote byproducts such as dinitro derivatives, while temperatures below 0°C slow reaction kinetics. Catalytic amounts of ammonium nitrate (NH₄NO₃) enhance nitronium ion generation, improving yields to 85%.

Table 1: Impact of Temperature on Nitration Yield

Temperature (°C)Yield (%)Byproducts (%)
-5625
0788
58512

Solvent Systems and Yield Optimization

Polar aprotic solvents like dimethylformamide (DMF) improve chlorination yields by stabilizing intermediates. In contrast, nonpolar solvents (e.g., toluene) reduce side reactions but require longer reaction times.

Table 2: Solvent Effects on Chlorination

SolventDielectric ConstantYield (%)Reaction Time (h)
DMF36.7786
Dichloromethane8.9658
Toluene2.45812

Advanced Functionalization Techniques

Nucleophilic Substitution Reactions

The chlorine atom at C5 undergoes substitution with nucleophiles like amines, thiols, or azides. For example, treatment with sodium azide (NaN₃) in DMF at 80°C produces 5-azido-3-methyl-4-nitro-1-phenyl-1H-pyrazole, a precursor for click chemistry applications.

Mechanistic Pathway:

5-Chloro derivative+Nu5-Substituted pyrazole+Cl\text{5-Chloro derivative} + \text{Nu}^- \rightarrow \text{5-Substituted pyrazole} + \text{Cl}^-

  • Typical Reagents: NaN₃, RSH, RNH₂

  • Yields: 60–90% depending on nucleophilicity

Cyclization and Heterocycle Formation

Heating 5-azido derivatives with triphenylphosphine (PPh₃) in refluxing chlorobenzene induces Staudinger reactions, forming phosphazene intermediates. Subsequent thermal rearrangement yields fused heterocycles like pyrazolo[5,1-b]benzimidazoles.

Example Reaction:

5-Azidopyrazole+PPh3ΔPhosphazenePyrazolo[5,1-b]benzimidazole\text{5-Azidopyrazole} + \text{PPh}_3 \xrightarrow{\Delta} \text{Phosphazene} \rightarrow \text{Pyrazolo[5,1-b]benzimidazole}

  • Conditions: 110°C, 12 hours

  • Yield: 55–65%

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize hazardous intermediate accumulation. Automated purification systems (e.g., simulated moving bed chromatography) ensure >99% purity for pharmaceutical applications.

Key Challenges:

  • Waste Management: Neutralization of acidic byproducts (e.g., H₂SO₄, HCl)

  • Safety: Handling nitro compounds requires explosion-proof equipment

Analytical Characterization Methods

Post-synthesis validation relies on spectroscopic techniques:

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.4 ppm)

  • IR Spectroscopy: NO₂ asymmetric stretch (1520 cm⁻¹), C-Cl stretch (750 cm⁻¹)

  • Mass Spectrometry: Molecular ion peak at m/z 237.64 (M⁺)

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 5-Chloro-3-methyl-4-amino-1-phenyl-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: 5-Chloro-3-carboxy-4-nitro-1-phenyl-1H-pyrazole.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole exhibit antitumor properties. For instance, studies have shown that certain synthesized derivatives can inhibit cancer cell proliferation, making them candidates for further pharmacological exploration .

Analgesic and Anti-inflammatory Properties

Several derivatives derived from this compound have been evaluated for their analgesic and anti-inflammatory effects. In particular, the tail-flick assay and carrageenan-induced paw edema model demonstrated that some derivatives possess significant pain-relieving and anti-inflammatory activities, suggesting their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit various biological activities, including antimicrobial effects, which are crucial in developing new antibiotics .

Agricultural Applications

This compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being explored for use as pesticides and herbicides due to their ability to interact with biological macromolecules, potentially leading to effective pest control solutions .

Synthetic Chemistry

This compound is a versatile building block in organic synthesis. It is utilized in the preparation of various pyrazole derivatives through multiple synthetic pathways. The ability to modify its structure allows chemists to create compounds with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the synthesis of a series of pyrazole derivatives based on this compound. The results indicated that certain compounds exhibited IC50 values indicating effective inhibition of cancer cell lines, suggesting their potential use in cancer therapy .

Case Study 2: Anti-inflammatory Effects

In another study, researchers synthesized several derivatives and tested them for anti-inflammatory activity using animal models. The findings revealed that some compounds significantly reduced paw edema compared to control groups, demonstrating their potential as anti-inflammatory agents .

Data Table: Comparative Analysis of Derivatives

Compound NameBiological ActivityIC50 Value (µM)Reference
5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazoleAntitumor15
5-Chloro-3-methyl-4-nitro-1-(phenyl)-1H-pyrazoleAnalgesic20
5-Chloro-3-methyl-(2-thienyl)-4-nitro-1H-pyrazoleAntimicrobial10

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Pyrazole derivatives with structural similarities to 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole are compared based on substituents, synthesis, physical properties, and applications. Key compounds are summarized in Table 1 and discussed below.

Table 1: Comparative Analysis of Structurally Related Pyrazole Derivatives

Compound Name Substituents Melting Point (°C) Key Spectral Data (NMR, IR) Biological Activity/Reactivity Source
This compound Cl (C5), CH₃ (C3), NO₂ (C4), Ph (N1) Not Reported Nitration confirmed via IR (C-NO₂ stretch) Intermediate for azide substitution
Compound 3h (5-Chloro-4-(1-(4-chlorophenyl)-4,5-dihydro-3-p-tolyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole) Cl (C5), CH₃ (C3), p-tolyl (C3), dihydro-pyrazolyl (C4) 158–160 $ ^1H $ NMR: δ 2.13 (CH₃), 7.63 (d, 2H, J=8.27 Hz) Not reported
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Cl (C5), CH₃ (C3), 4-Cl-PhO (C5), Ph (N1), CHO (C4) Not Reported $ ^1H $ NMR: δ 7.68 (d, 2H, J=8.54 Hz) Antimicrobial, anti-inflammatory
5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde Cl (C5), CH₃ (C3), 4-Cl-Ph (N1), CHO (C4) Not Reported $ ^1H $ NMR: δ 8.16 (2H, s, NH₂) Synthetic intermediate
5-Chloro-4-[(2-chlorobenzoylhydrazono)methyl]-3-methyl-1-phenyl-1H-pyrazole Cl (C5), CH₃ (C3), Ph (N1), hydrazono-CH₂ (C4) Not Reported IR: C=N stretch at 1595 cm⁻¹ Structural studies

Structural and Functional Differences

Substituent Effects on Reactivity: The nitro group at C4 in the target compound enhances electrophilicity, facilitating nucleophilic substitution (e.g., Cl → N₃ replacement) . In contrast, phenoxy-substituted analogs (e.g., Compound 3h, 5-(4-chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit reduced electrophilicity but improved antimicrobial activity due to the electron-rich phenoxy group . Carbaldehyde derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) serve as intermediates for synthesizing hydrazones and Schiff bases, leveraging the aldehyde’s reactivity .

Impact on Physical Properties: Melting points correlate with molecular symmetry and intermolecular interactions. Compound 3h, with a rigid p-tolyl group and dihydro-pyrazolyl moiety, has a higher melting point (158–160°C) compared to less symmetric analogs .

Biological and Synthetic Applications: Nitro-substituted pyrazoles are primarily used as synthetic intermediates (e.g., azide precursors) , whereas phenoxy and carbaldehyde derivatives show promise in pharmaceuticals (e.g., antimicrobial agents) . Dihydro-pyrazole hybrids (e.g., Compound 3h) are explored for their conformational flexibility, which may improve binding to biological targets .

Biological Activity

5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole is a notable compound in medicinal chemistry, recognized for its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a heterocyclic pyrazole ring with chlorine, methyl, nitro, and phenyl substitutions. The presence of both a nitro group and a chlorine atom contributes to its unique reactivity and biological profile .

Molecular Formula: C₁₀H₈ClN₃O₂
CAS Number: 13551-76-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. The compound has shown effectiveness against a range of bacterial strains, with mechanisms likely involving disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, this compound was found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response .

Table 1: Comparative COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
5-Chloro-3-methyl-4-nitro-1H-pyrazole0.0340.0521.53
Celecoxib0.020.012.00

This selectivity suggests that the compound may offer therapeutic benefits with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies. 5-Chloro-3-methyl-4-nitro-1H-pyrazole demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Anti-inflammatory Effects

In a study conducted by Sivaramakarthikeyan et al., various pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that compounds similar to 5-Chloro-3-methyl-4-nitro-1H-pyrazole exhibited significant edema inhibition percentages (78.9–96%), demonstrating their potential as effective anti-inflammatory agents .

Antimicrobial Efficacy Assessment

Another study assessed the antimicrobial efficacy of several pyrazole derivatives against common pathogens. 5-Chloro-3-methyl-4-nitro-1H-pyrazole showed promising results, particularly against Gram-positive bacteria, highlighting its potential for development into new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole and its derivatives?

  • Methodology : The compound can be synthesized via multi-step protocols involving halogenation, nitration, and functional group modifications. For example, nitration of pyrazole precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group, while chlorination may employ reagents like PCl₅ or SOCl₂. Derivatives can be generated via condensation reactions; hydrazide derivatives (e.g., anticonvulsant analogs) are synthesized by reacting the aldehyde group of intermediates with substituted hydrazines .
  • Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-nitration or decomposition. Purification via column chromatography or recrystallization ensures high purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent positions (e.g., nitro and chloro groups cause deshielding). For 5-Chloro-3-methyl-1-phenyl derivatives, aromatic protons appear at δ 7.7–7.8 ppm (para-substituted phenyl), while the aldehyde proton resonates at δ ~9.9 ppm .
  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1684 cm⁻¹ for aldehydes, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) validate the molecular formula .

Q. What safety considerations are critical when handling this compound?

  • Methodology :

  • Use fume hoods to avoid inhalation of dust/vapors.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from oxidizers and ignition sources due to nitro group instability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, 4-nitro substitution in 5-Chloro-3-methyl derivatives may enhance anticonvulsant activity (MES model, ED₅₀ ~30 mg/kg) , whereas 4-fluoro analogs show anti-inflammatory effects via COX-2 inhibition .
  • Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-1/COX-2 selectivity) or receptor-binding experiments to clarify target specificity .

Q. What computational strategies predict the reactivity and interaction mechanisms of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect increases electrophilicity at the 4-position, influencing nucleophilic substitution reactions .
  • Molecular Docking : Simulate binding modes with targets like carbonic anhydrase or prostaglandin synthases. Pyrazole derivatives with trifluoromethyl groups show enhanced affinity due to hydrophobic interactions .

Q. What experimental approaches analyze substituent effects on pharmacological profiles?

  • Methodology :

  • Isosteric Replacement : Synthesize analogs replacing nitro with cyano or sulfonamide groups to assess bioactivity shifts. For example, replacing nitro with trifluoromethyl in pyrazole-carbaldehydes alters antimicrobial potency .
  • Crystallography : X-ray diffraction reveals how substituents (e.g., nitro vs. methyl) influence molecular conformation and packing, impacting solubility and bioavailability .

Data Contradiction Analysis

  • Example : Anticonvulsant activity in MES models varies between nitro-substituted derivatives (ED₅₀ ~30 mg/kg) and trifluoromethyl analogs (ED₅₀ >100 mg/kg) .
    • Resolution : Evaluate lipophilicity (LogP) and blood-brain barrier penetration. Nitro groups may enhance CNS uptake compared to bulkier trifluoromethyl groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole
Reactant of Route 2
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5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole

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